REACTION_SMILES
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[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[CH3:21][OH:22].[H:19][H:20].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([OH:11])[cH:6][cH:7][cH:8][c:9]1[OH:10]>>[NH:1]([c:4]1[c:5]([OH:11])[cH:6][cH:7][cH:8][c:9]1[OH:10])[C:13]([CH3:12])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c(O)cccc1O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1c(O)cccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |